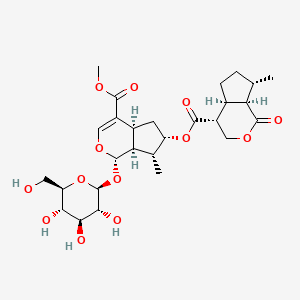

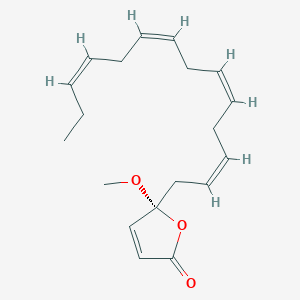

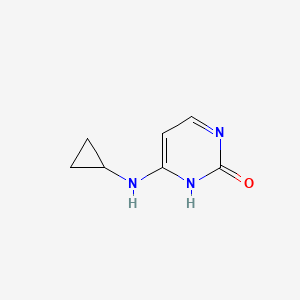

![molecular formula C59H101N3O14 B1247381 [(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1247381.png)

[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate is a potent antitumor macrolide of marine origin, isolated from the sea hare Aplysia kurodai. This compound is the major constituent among these compounds and has garnered significant attention due to its unique biological activities, particularly its ability to disrupt cytoskeletal dynamics by targeting both actin and tubulin .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of aplyronine A has been achieved through various synthetic routes. One notable method involves Ni/Cr-mediated coupling reactions as key steps. This second-generation synthetic pathway improved both the yield and number of steps compared to the first-generation synthesis . The overall yield of this pathway was 1.4%, obtained in 38 steps based on the longest linear sequence .

Another approach involves a highly convergent aldol-based route, which led to the design of simplified aplyronine analogues . This method significantly improved step economy and facilitated the continued development of this promising class of anticancer agents .

Industrial Production Methods: The severe supply issue has prompted researchers to explore function-oriented molecular editing of the macrolactone scaffold to design more synthetically tractable analogues .

化学反応の分析

Types of Reactions: [(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in complex reactions that are crucial for its biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis of aplyronine A include nickel and chromium catalysts for coupling reactions . The reaction conditions often involve precise control of temperature, pH, and solvent composition to ensure the desired stereoselectivity and yield.

Major Products Formed: The major products formed from these reactions are the various intermediates and final macrolactone structure of aplyronine A. These products are crucial for the compound’s biological activity, particularly its ability to form a heterotrimeric complex with actin and tubulin .

科学的研究の応用

[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent antitumor activity has made it a valuable compound for cancer research . The compound’s ability to disrupt cytoskeletal dynamics by targeting both actin and tubulin has also made it a useful tool for studying cytoskeletal dynamics and developing new drug leads .

In addition to its antitumor activity, aplyronine A has been explored as a potential payload for antibody–drug conjugates . This application leverages the compound’s picomolar cytotoxicity profile and unique mode of action to develop targeted cancer therapies .

作用機序

[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate exerts its effects by disrupting cytoskeletal dynamics through dual targeting of actin and tubulin . The compound forms a 1:1:1 heterotrimeric complex with actin and tubulin, inhibiting tubulin polymerization and destabilizing microtubule structure . This unique mechanism of action has made aplyronine A a valuable tool for studying protein–protein interactions and developing new anticancer therapies .

類似化合物との比較

[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate is part of a family of cytotoxic marine macrolides that includes aplyronines B–H . These compounds share similar structural features, such as a 24-membered macrolactone ring and an elaborate side chain . aplyronine A is unique in its ability to form a heterotrimeric complex with actin and tubulin, a property not shared by all its congeners .

Other similar compounds include reidispongiolide A, scytophycin C, and rhizopodin, which also bind to actin as their protein target . These compounds share structural similarities with aplyronine A, particularly in their 11-carbon side chains, but differ in their specific biological activities and mechanisms of action .

Conclusion

This compound is a remarkable compound with unique biological activities and significant potential for scientific research and therapeutic applications. Its complex synthesis, potent antitumor activity, and ability to disrupt cytoskeletal dynamics make it a valuable tool for studying protein–protein interactions and developing new anticancer therapies.

特性

分子式 |

C59H101N3O14 |

|---|---|

分子量 |

1076.4 g/mol |

IUPAC名 |

[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate |

InChI |

InChI=1S/C59H101N3O14/c1-38-27-28-39(2)50(72-18)31-29-40(3)56(67)44(7)52(76-59(69)49(36-70-16)61(13)14)24-20-19-21-26-54(65)74-51(25-22-23-48(35-38)71-17)43(6)55(66)41(4)30-32-53(75-58(68)46(9)60(11)12)45(8)57(73-47(10)64)42(5)33-34-62(15)37-63/h19-23,26,28,33-34,37-38,40-46,48-53,55-57,66-67H,24-25,27,29-32,35-36H2,1-18H3/b20-19+,23-22+,26-21+,34-33+,39-28+/t38-,40-,41+,42-,43-,44-,45+,46+,48+,49?,50+,51+,52-,53-,55+,56-,57-/m1/s1 |

InChIキー |

JMXMEKJLQWJRHY-CLBJWJGASA-N |

異性体SMILES |

C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@H]([C@@H]1O)C)OC(=O)C(COC)N(C)C)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)[C@H](C)N(C)C)O)OC)C)/C)OC |

正規SMILES |

CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)OC(=O)C(COC)N(C)C)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |

同義語 |

aplyronine A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

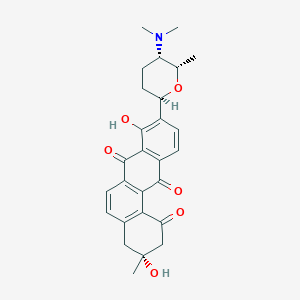

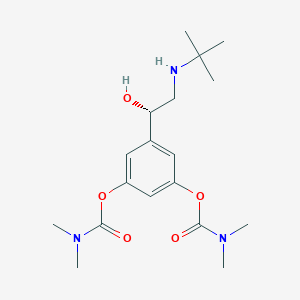

![2-[3-[4-[3-[(5-Methoxy-8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propyl]-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B1247316.png)

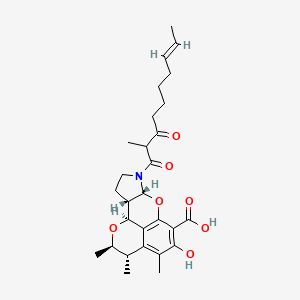

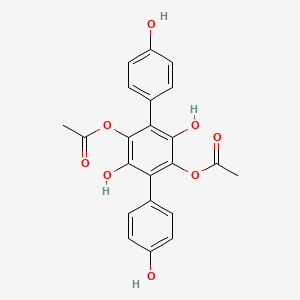

![[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B1247323.png)